6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one
Description
6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a pyridopyrimidine derivative characterized by a bicyclic scaffold fused from pyridine and pyrimidine rings. Key substituents include:
- Bromine at C6: Enhances electrophilicity for cross-coupling reactions and influences steric/electronic interactions in biological targets.
- Methyl group at N8: Modifies solubility and metabolic stability.
Pyridopyrimidin-7(8H)-ones are privileged scaffolds in medicinal chemistry due to their structural mimicry of nucleic acid bases and versatility in targeting kinases, cancer pathways, and antimicrobial systems . The compound’s synthesis typically involves bromination of a preformed pyrimidine intermediate (e.g., 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one) using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding ~48% efficiency .
Properties
Molecular Formula |
C9H8BrN3OS |
|---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
6-bromo-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H8BrN3OS/c1-13-7-5(3-6(10)8(13)14)4-11-9(12-7)15-2/h3-4H,1-2H3 |
InChI Key |
DPIIFTICDSQRBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)Br)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves several steps. One common method includes the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, followed by their efficient derivatization . The reaction conditions typically involve the use of sodium hydride (NaH) in tetrahydrofuran (THF) to displace the sulfone with formylated aniline . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with kinase enzymes. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is essential for regulating various cellular activities. The compound inhibits kinase activity by binding to the ATP pocket of the enzyme, thereby preventing phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyridopyrimidin-7(8H)-ones are highly dependent on substitutions at C2, C4, C6, and N8 (Figure 6, ). Below is a comparative analysis of key analogues:
Table 1: Substituent Profiles and Key Properties
Key Observations:
- C2 Position: Methylthio (-SMe) in the target compound offers a balance between stability and reactivity compared to chloro (more reactive) or amino (hydrogen-bonding) groups.
- N8 Substituents : Methyl groups (target compound) improve metabolic stability over bulky cyclopentyl (e.g., palbociclib) but reduce kinase selectivity .
- C6 Bromine : Common in analogues for Suzuki-Miyaura coupling, enabling diversification of aryl/heteroaryl groups .
Biological Activity
The compound 6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS No. 851756-48-4) is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 286.15 g/mol. Its structure includes a bromine atom at the 6-position and a methylthio group at the 2-position of the pyrido[2,3-d]pyrimidine core.
Synthesis
The synthesis of this compound typically involves the bromination of a precursor compound, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one , using N-bromosuccinimide in anhydrous dimethylformamide. The reaction yields the desired product as a pale yellow solid with a moderate yield (approximately 48%) .
Anticancer Properties
Recent studies have highlighted the potential of pyrido[2,3-d]pyrimidine derivatives in targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Specifically, compounds within this class have shown promise as CDK4/6 inhibitors , which are vital in the treatment of various cancers, particularly breast cancer.
Case Studies
- Inhibition of CDK4/6 :
- Ephrin Receptor Targeting :
Pharmacological Studies
Pharmacological assessments have indicated that compounds like this compound possess anti-proliferative effects against various cancer cell lines. In vitro studies showed that these compounds can induce apoptosis and inhibit cell migration and invasion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
